molecular formula C17H18BrNO2 B5709504 3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide

Cat. No.: B5709504
M. Wt: 348.2 g/mol
InChI Key: IQDSXWJHUAANEC-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features a bromine atom, an ethoxy group, and an ethylphenyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common method is the bromination of 4-ethoxybenzoic acid, followed by the formation of the amide bond with 2-ethylphenylamine. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) and coupling agents such as carbodiimides for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new substituted benzamides.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and ethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The ethylphenyl group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-12-7-5-6-8-15(12)19-17(20)13-9-10-16(21-4-2)14(18)11-13/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSXWJHUAANEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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